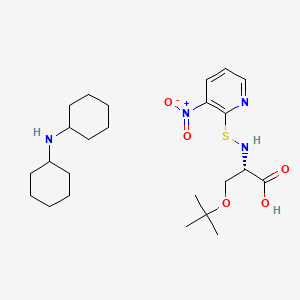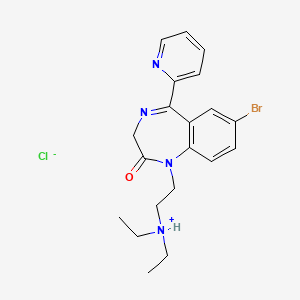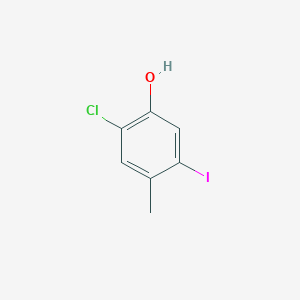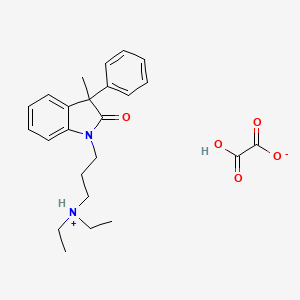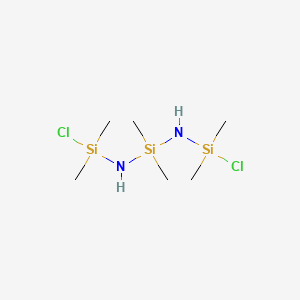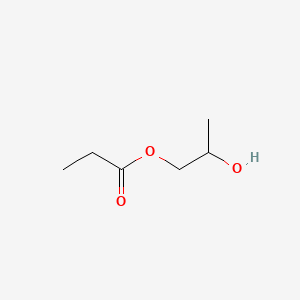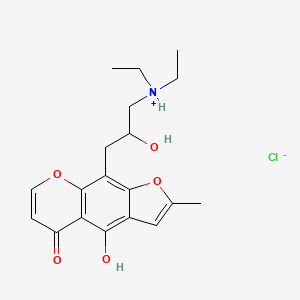
5H-Furo(3,2-g)(1)benzopyran-5-one, 9-(3-(diethylamino)-2-hydroxypropyl)-4-hydroxy-7-methyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5H-Furo(3,2-g)(1)benzopyran-5-one, 9-(3-(diethylamino)-2-hydroxypropyl)-4-hydroxy-7-methyl-, hydrochloride is a complex organic compound with a unique structure that combines elements of furan, benzopyran, and diethylamino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Furo(3,2-g)(1)benzopyran-5-one, 9-(3-(diethylamino)-2-hydroxypropyl)-4-hydroxy-7-methyl-, hydrochloride involves multiple steps, starting from basic organic compounds. The process typically includes the formation of the furan and benzopyran rings, followed by the introduction of the diethylamino and hydroxypropyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Análisis De Reacciones Químicas
Types of Reactions
5H-Furo(3,2-g)(1)benzopyran-5-one, 9-(3-(diethylamino)-2-hydroxypropyl)-4-hydroxy-7-methyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxy groups, potentially forming ketones or aldehydes.
Reduction: Reduction reactions can target the furan or benzopyran rings, leading to the formation of more saturated compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups, altering the compound’s properties.
Aplicaciones Científicas De Investigación
5H-Furo(3,2-g)(1)benzopyran-5-one, 9-(3-(diethylamino)-2-hydroxypropyl)-4-hydroxy-7-methyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying cellular processes and signaling pathways.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and neurological disorders.
Industry: The compound’s chemical properties make it valuable in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5H-Furo(3,2-g)(1)benzopyran-5-one, 9-(3-(diethylamino)-2-hydroxypropyl)-4-hydroxy-7-methyl-, hydrochloride involves its interaction with specific molecular targets in biological systems. The diethylamino group can interact with receptors or enzymes, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing various signaling pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 5H-Furo(3,2-g)(1)benzopyran-5-one, 3-(3,5-dihydroxyphenyl)-2,3,6,7-tetrahydro-4-hydroxy-7-(4-hydroxy-2-methoxyphenyl)-2-(4-hydroxyphenyl)-9-[(2R)-5-methyl-2-(1-methylethenyl)-4-hexen-1-yl]-, (2R,3S,7S)-
- 5H-Furo(3,2-g)(1)benzopyran-5-one, 4-[3-(diethylamino)-2-hydroxypropoxy]-9-methoxy-7-phenyl-
Uniqueness
The uniqueness of 5H-Furo(3,2-g)(1)benzopyran-5-one, 9-(3-(diethylamino)-2-hydroxypropyl)-4-hydroxy-7-methyl-, hydrochloride lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
101468-21-7 |
|---|---|
Fórmula molecular |
C19H24ClNO5 |
Peso molecular |
381.8 g/mol |
Nombre IUPAC |
diethyl-[2-hydroxy-3-(4-hydroxy-2-methyl-5-oxofuro[3,2-g]chromen-9-yl)propyl]azanium;chloride |
InChI |
InChI=1S/C19H23NO5.ClH/c1-4-20(5-2)10-12(21)9-14-18-13(8-11(3)25-18)17(23)16-15(22)6-7-24-19(14)16;/h6-8,12,21,23H,4-5,9-10H2,1-3H3;1H |
Clave InChI |
WSQOXRMKAJFPQY-UHFFFAOYSA-N |
SMILES canónico |
CC[NH+](CC)CC(CC1=C2C(=C(C3=C1OC=CC3=O)O)C=C(O2)C)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


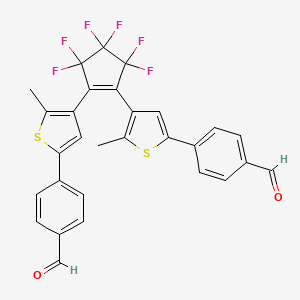
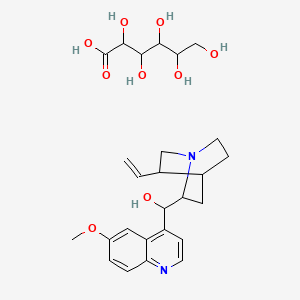
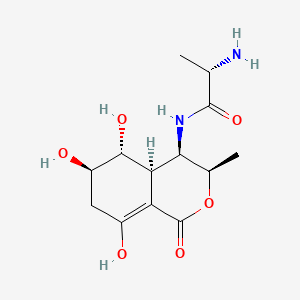
![Ethyl 3-[(3-ethoxy-3-oxopropyl)-ethylamino]propanoate](/img/structure/B13748438.png)
![1-[3'-[[6-(dimethylamino)-3-pyridinyl]methyl]-2'-fluoro-6'-methoxy[1,1'-biphenyl]-3-yl]Ethanone](/img/structure/B13748446.png)
